BenchChemオンラインストアへようこそ!

Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-

PI3Kα inhibitor Kinase assay Cancer therapeutics

The compound Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- (CAS 127375-07-9) is a small-molecule member of the m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide class, designed as a novel hybrid scaffold for kinase inhibition. It is characterized by a 3,4-dimethylbenzamide moiety linked to a morpholino-propyl-1,3,5-triazine core, a configuration intended to occupy the ATP-binding site of lipid kinases, specifically PI3Kα.

Molecular Formula C19H25N5O2
Molecular Weight 355.4 g/mol
CAS No. 127375-07-9
Cat. No. B135420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
CAS127375-07-9
Synonyms3,4-dimethyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide
Molecular FormulaC19H25N5O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C19H25N5O2/c1-4-5-16-20-18(23-19(21-16)24-8-10-26-11-9-24)22-17(25)15-7-6-13(2)14(3)12-15/h6-7,12H,4-5,8-11H2,1-3H3,(H,20,21,22,23,25)
InChIKeyHDSCXKUFPOQRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Profile: 3,4-Dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)benzamide (CAS 127375-07-9) as a PI3Kα-Focused Antiproliferative Candidate


The compound Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- (CAS 127375-07-9) is a small-molecule member of the m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide class, designed as a novel hybrid scaffold for kinase inhibition [1]. It is characterized by a 3,4-dimethylbenzamide moiety linked to a morpholino-propyl-1,3,5-triazine core, a configuration intended to occupy the ATP-binding site of lipid kinases, specifically PI3Kα [2]. This compound is explicitly patented as a TrkA inhibitor for chronic and neuropathic pain and solid tumors, indicating a multi-indication potential rooted in its kinase-targeting design [3].

Chemical Differentiation Risks for 3,4-Dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)benzamide Procurement


Generic substitution within the m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide series is scientifically invalid due to extreme sensitivity of target potency to benzamide ring substitution. A systematic structure-activity relationship (SAR) study confirmed that antiproliferative IC50 values against a panel of cancer cell lines are intimately governed by the substituent pattern on the terminal phenyl ring [1]. For instance, the simple shift of a substituent from the meta to para position can result in the complete loss of activity, transforming a potent compound into an inactive one [1]. Furthermore, the class is predicated on the unique ability of the benzamide fragment to replace the aminopyridinyl moiety of BKM120 (buparlisib), a PI3K inhibitor, making the precise benzamide substitution critical for mimicking the hinge-binding pharmacophore [2]. This high-dimensional structural contingency makes computational LogP or a shared core insufficient predictors of biological function, necessitating procurement of the precise compound for reproducible target engagement.

Head-to-Head and Class-Level Quantitative Performance Benchmarks for CAS 127375-07-9


PI3Kα Kinase Inhibition: A Class-Level Benchmark for 3,4-Dimethylbenzamide-Triazine Hybrids

The m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide class, to which CAS 127375-07-9 belongs, demonstrates potent inhibition of the PI3Kα catalytic subunit. A closely related congener in the same structural series was shown to inhibit PI3Kα with an IC50 of 30 nM [1]. This potency is derived from the specific 3,4-dimethylbenzamide extension, which is designed to mimic the hinge-binding interaction of the established PI3K inhibitor BKM120, unlike the structurally distinct benzimidazole-substituted triazines that lack this crucial pharmacophore [2].

PI3Kα inhibitor Kinase assay Cancer therapeutics

Antiproliferative Activity in HCT-116 Colorectal Cancer Cells: Quantitative Comparison of the 3,4-Dimethyl Series vs. Inactive Analogs

In a direct head-to-head screen, a representative compound from the m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide series bearing analogous substitution to CAS 127375-07-9 exhibited potent antiproliferative activity against HCT-116 colorectal carcinoma cells at a 10 µM concentration [1]. Quantitative data from the full SAR panel demonstrates that this activity is non-trivial; a closely related compound (T12) showed an IC50 of 4.1 µM, while a simple regioisomeric shift (e.g., in compound T16) resulted in complete inactivity (>100 µM) against the identical HCT-116 line, quantified as a >24-fold loss in potency [1].

Colorectal cancer Antiproliferative assay Structure-Activity Relationship

Mechanistic Target Engagement: PI3K/Akt/mTOR Pathway Blockade by the 3,4-Dimethyl Series vs. Inactive Congeners

A functional Western blot analysis confirms that active members of the 3,4-dimethylbenzamide series block the PI3K/Akt/mTOR signaling axis in HCT-116 cells, a mechanism directly linked to their antiproliferative effect [1]. This on-target engagement is not a universal feature of all analogs; it segregates strongly with compounds that also demonstrate potent cell-killing activity, indicating a clear pharmacophore requirement that excludes many in-class alternatives from achieving pathway modulation [1].

PI3K/Akt/mTOR pathway Western blot Mechanism of action

Multi-Indication Patenting: TrkA Inhibition for Pain and Oncology vs. Narrower PI3K-Only Analogs

The specific compound CAS 127375-07-9 is explicitly patented as an inhibitor of Tropomyosin-related kinase A (TrkA), with claimed therapeutic applications in chronic pain, neuropathic pain, and pruritus, in addition to solid tumors [1]. This dual kinase-targeting profile (PI3K/TrkA) represents a significant differentiation from numerous in-class analogs that are solely optimized for PI3K inhibition and lack documented TrkA activity [1]. The patent-protected status also provides a clear intellectual property position that generic, non-patented triazine benzamides cannot claim.

TrkA inhibitor Chronic pain Patent differentiation

Chemical Accessibility and Purity Benchmarking for Reproducible Screening

For reproducible screening, the compound is commercially available with a specified purity of 97% (HPLC) from specialized vendors, ensuring a reliable chemical identity for biological assays . This level of purity is critical, as the steep SAR within the m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide class means that even minor contamination with a regioisomer could produce false-negative or false-positive results, a risk that is mitigated by sourcing the authenticated 97% pure material over off-the-shelf, lower-purity alternatives .

Chemical procurement Purity analysis Compound sourcing

High-Value Application Scenarios for CAS 127375-07-9 Based on Verified Differentiation Evidence


Head-to-Head PI3Kα Inhibitor Screening Against BKM120 as a Reference Standard

In a pharmaceutical oncology program, this compound should be used as a mechanistically distinct lead for a next-generation PI3Kα inhibitor. Its class has demonstrated an enzymatic IC50 of 30 nM against PI3Kα, which is numerically superior to the 52 nM IC50 of the clinical compound BKM120 [1]. The rationale for its synthesis was explicitly to replace the aminopyridinyl hinge-binder of BKM120, making it a direct comparator for determining if the benzamide bioisostere can improve potency or selectivity in the user's specific kinase panel [1].

SAR-Driven Elaboration of Antiproliferative Benzamides for Colorectal Cancer

For medicinal chemistry groups exploring the SAR around antiproliferative triazines, this compound serves as a critical reference point. Its 3,4-dimethyl substitution pattern is central to the high-activity cluster that produced HCT-116 IC50 values near 4.1 µM, while a simple shift of this pattern leads to a >24-fold loss in activity [2]. Procuring this specific compound allows for its use as a positive control when synthesizing and testing new analogs, ensuring the new chemical matter is benchmarked against the most sensitive structural determinant of activity.

Multi-Target Pain and Oncology Research Leveraging the TrkA/PI3K Dual Profile

A neuroscience or oncology group investigating TrkA as a target for chronic pain or tumor proliferation should prioritize this compound. It is one of the few in the m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide class patented for TrkA inhibition, differentiating it from the bulk of analogs that are solely PI3K-focused [3]. Its procurement is essential for establishing proof-of-concept for a dual TrkA/PI3K inhibitor strategy in models of neuropathic pain or TrkA-driven cancers, where PI3K-selective inhibitors would be predicted to be inadequate.

Quote Request

Request a Quote for Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.